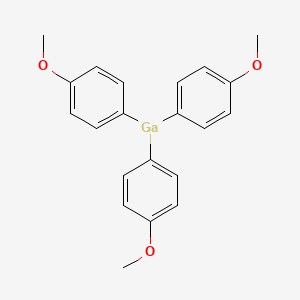
Tris(4-methoxyphenyl)gallane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-methoxyphenyl)gallium is an organometallic compound that features a gallium atom coordinated to three 4-methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-methoxyphenyl)gallium typically involves the reaction of gallium trichloride with 4-methoxyphenyl magnesium bromide (Grignard reagent) in an anhydrous environment. The reaction proceeds as follows: [ \text{GaCl}_3 + 3 \text{C}_6\text{H}_4\text{OCH}_3\text{MgBr} \rightarrow \text{Ga}(\text{C}_6\text{H}_4\text{OCH}_3)_3 + 3 \text{MgBrCl} ]
Industrial Production Methods: While specific industrial production methods for tris(4-methoxyphenyl)gallium are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes maintaining strict anhydrous conditions and using high-purity reagents to ensure the quality and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions: Tris(4-methoxyphenyl)gallium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Substitution: The 4-methoxyphenyl groups can be substituted with other aryl or alkyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Substitution: Reagents such as halogenated hydrocarbons or other organometallic compounds can be used.
Major Products:
Oxidation: Gallium oxide derivatives.
Substitution: Various substituted gallium compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Tris(4-methoxyphenyl)gallium has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions.
Biology: Investigated for its potential use in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cells.
Industry: Utilized in the development of advanced materials, including semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of tris(4-methoxyphenyl)gallium in its various applications involves its ability to coordinate with other molecules and facilitate chemical reactions. In biological systems, it can interact with cellular components, potentially disrupting cellular processes and leading to anticancer effects. The exact molecular targets and pathways are still under investigation, but its ability to penetrate cells and interact with intracellular targets is a key aspect of its mechanism.
Comparación Con Compuestos Similares
Tris(4-methoxyphenyl)phosphine: Similar in structure but contains phosphorus instead of gallium.
Tris(4-methoxyphenyl)bismuthine: Contains bismuth and is used in different applications.
Uniqueness: Tris(4-methoxyphenyl)gallium is unique due to the presence of gallium, which imparts distinct chemical properties compared to its phosphorus and bismuth analogs. Its applications in catalysis and potential medical uses highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
58448-03-6 |
|---|---|
Fórmula molecular |
C21H21GaO3 |
Peso molecular |
391.1 g/mol |
Nombre IUPAC |
tris(4-methoxyphenyl)gallane |
InChI |
InChI=1S/3C7H7O.Ga/c3*1-8-7-5-3-2-4-6-7;/h3*3-6H,1H3; |
Clave InChI |
LSPKXFGQNPBTAU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138250.png)
![1,4,5-Tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138257.png)

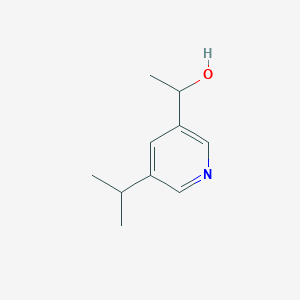
![[4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13138276.png)
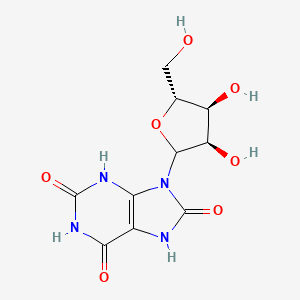

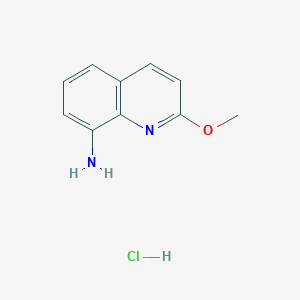
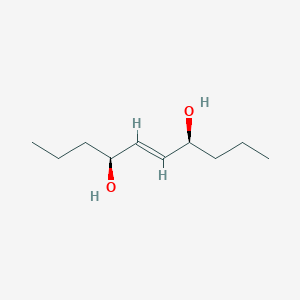
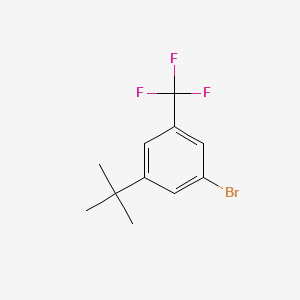
![2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol](/img/structure/B13138327.png)
![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13138334.png)
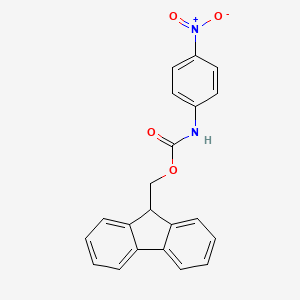
![(5S,6S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-6-ol](/img/structure/B13138343.png)
